molecular formula C21H21Cl2N5OS B12013952 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 540498-32-6

2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B12013952
CAS No.: 540498-32-6
M. Wt: 462.4 g/mol
InChI Key: VZNWARONFXOPGI-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl group: This step might involve allylation reactions using allyl halides and suitable catalysts.

    Attachment of the dichlorophenyl group: This can be done through nucleophilic substitution reactions.

    Thioether formation: This involves the reaction of a thiol with an appropriate electrophile.

    Acetamide formation: This step might involve the reaction of an amine with an acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazole ring or the dichlorophenyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents might include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Reagents might include halides, sulfonates, or other electrophiles/nucleophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could yield alcohols or amines.

Scientific Research Applications

2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide might have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide would depend on its specific biological target. Potential mechanisms might include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It might act as an agonist or antagonist at specific receptors.

    Signal transduction interference: The compound might interfere with specific signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

    2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to its isomers or analogs.

Properties

CAS No.

540498-32-6

Molecular Formula

C21H21Cl2N5OS

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H21Cl2N5OS/c1-3-10-28-19(12-24-15-8-9-16(22)17(23)11-15)26-27-21(28)30-13-20(29)25-18-7-5-4-6-14(18)2/h3-9,11,24H,1,10,12-13H2,2H3,(H,25,29)

InChI Key

VZNWARONFXOPGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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